Product packaging for YM 202074(Cat. No.:CAS No. 299900-84-8)

YM 202074

Cat. No.: B560263
CAS No.: 299900-84-8
M. Wt: 1177.352
InChI Key: HABHEZNVNBKOQJ-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YM 202074 is a biologically active compound supplied for research purposes. As a small molecule, it is of significant interest in pharmacological and biochemical studies, particularly in the investigation of specific receptor signaling pathways. Its high purity and stability make it a reliable tool for in vitro assay development and target validation. Researchers are exploring its potential applications in various fields of cellular and molecular biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. To obtain detailed specifications, structural information, and application data, please consult the product's Certificate of Analysis (CoA) or contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H72N8O16S2 B560263 YM 202074 CAS No. 299900-84-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHEZNVNBKOQJ-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72N8O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ym 202074: a Selective Allosteric Antagonist of Mglur1

Discovery and Initial Characterization as an mGluR1 Ligand

YM 202074 was identified and initially characterized as a high-affinity and selective ligand for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). medchemexpress.comnih.govbiocat.compatsnap.commedchemexpress.com Its chemical structure is N-cyclohexyl-6-{[N-(2-methoxyethyl)-N-methylamino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide. nih.govnih.gov Early studies established its ability to interact with mGluR1, distinguishing it as a potential tool for investigating the physiological and pathological roles of this receptor subtype. medchemexpress.comnih.govbiocat.compatsnap.commedchemexpress.com

Molecular Interactions and Binding Profile

This compound exerts its effects on mGluR1 through specific molecular interactions, demonstrating both high affinity and selectivity for this receptor.

Binding Affinity and Receptor Selectivity Profiling Across mGluR Subtypes

The reported binding affinity for rat mGluR1 is summarized in the table below:

Receptor SubtypeSpeciesBinding Affinity (Ki)Reference
mGluR1Rat4.8 nM medchemexpress.comnih.govbiocat.commedchemexpress.com

Characterization of the Allosteric Binding Site of mGluR1

This compound functions as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand glutamate binds. medchemexpress.combiocat.compatsnap.commedchemexpress.com The allosteric binding sites of Group I mGluRs, including mGluR1 and mGluR5, are located within the transmembrane (TM) domain and are formed by residues from TM helices 2, 3, 5, 6, and 7. nih.govresearchgate.net Comparisons of the allosteric binding sites between mGluR1 and mGluR5 have revealed both conserved and non-conserved residues that contribute to the differential binding and selectivity of allosteric modulators like this compound. researchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations of Receptor-Ligand Complexes

Computational approaches, including docking studies and molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with mGluR1 at a molecular level. researchgate.netnih.govresearchgate.net These simulations help to predict and validate the binding poses of this compound within the allosteric site of mGluR1 and to understand the detailed molecular interactions that govern its binding affinity and selectivity. researchgate.netnih.govresearchgate.net Studies have utilized these techniques to compare the binding of this compound in mGluR1 and mGluR5 to explore the structural basis for its selectivity. nih.gov

Functional Antagonism of mGluR1 Activity

As an antagonist, this compound inhibits the functional activity of mGluR1.

Inhibition of Inositol (B14025) Phosphates Production in Cellular Systems

A key functional consequence of mGluR1 activation is the stimulation of the Gq/11 pathway, leading to the production of inositol phosphates (IP) via PLC activation. guidetopharmacology.org this compound has been shown to effectively inhibit this mGluR1-mediated inositol phosphate (B84403) production in cellular systems, such as rat cerebellar granule cells. medchemexpress.combiocat.commedchemexpress.com The concentration of this compound required to achieve 50% inhibition (IC50) of mGluR1-mediated inositol phosphate production in these cells has been reported as 8.6 nM. medchemexpress.combiocat.commedchemexpress.comtocris.com This demonstrates the functional antagonistic activity of this compound in blocking the downstream signaling cascade initiated by mGluR1 activation.

The functional inhibition data for this compound is presented in the table below:

Cellular SystemAssayFunctional Inhibition (IC50)Reference
Rat cerebellar granule cellsInhibition of IP production8.6 nM medchemexpress.combiocat.commedchemexpress.comtocris.com

Preclinical Evaluation of Ym 202074

In Vitro Pharmacological Investigations

In vitro studies have been fundamental in characterizing the specific molecular interactions of YM-202074 with its target receptor and in visualizing its binding distribution within the central nervous system.

Cellular assays have been instrumental in defining the pharmacological identity of YM-202074 as a potent and selective antagonist of the mGluR1 receptor. Research has demonstrated that YM-202074 is a selective, allosteric antagonist of mGluR1. In studies utilizing rat cerebellar granule cells, YM-202074 was shown to inhibit the production of inositol (B14025) phosphates mediated by mGluR1. This inhibitory action is a key indicator of its antagonistic effect on the receptor's signaling pathway.

The high affinity of YM-202074 for the mGluR1 receptor is underscored by its binding kinetics. The compound binds to an allosteric site on the rat mGluR1 receptor with a high degree of affinity. This selective antagonism for mGluR1 over other metabotropic glutamate (B1630785) receptors highlights its specificity.

Table 1: In Vitro Activity of YM-202074

Parameter Value Cell Type/System
Ki 4.8 nM Rat mGluR1 Receptor
IC50 8.6 nM Rat Cerebellar Granule Cells (Inositol Phosphate (B84403) Production)

Autoradiographic techniques have been employed to visualize the distribution of YM-202074 binding sites within the brain, confirming its interaction with mGluR1 in specific neuroanatomical regions. In vitro autoradiography using a radiolabeled form of the compound, [11C]YM-202074, on rat brain sections revealed high specific binding in areas known to have a high density of mGluR1 receptors. These regions include the cerebellum, thalamus, and hippocampus.

These findings were further corroborated by ex vivo autoradiography, which also demonstrated specific distribution of the radioligand in the cerebellum following systemic administration in rats. The specific binding of [11C]YM-202074 could be displaced by pretreatment with another mGluR1 antagonist, JNJ16259685, confirming that the observed binding is specific to the mGluR1 receptor.

In Vivo Studies in Animal Models

In vivo research has extended the findings from cellular and tissue studies to whole animal models, providing crucial information on the neuropharmacological effects of YM-202074 and its influence on cerebral glutamatergic systems in a physiological context.

The neuropharmacological properties of YM-202074 have been significantly highlighted by its potent neuroprotective effects in rodent models of ischemic stroke. In studies involving transient middle cerebral artery (tMCA) occlusion in rats, intravenous administration of YM-202074 resulted in a marked reduction in neurological deficits and a decrease in the volume of the resulting infarct.

These neuroprotective effects suggest that the antagonism of mGluR1 by YM-202074 can mitigate the neuronal damage caused by ischemic events.

Table 2: Neuroprotective Effects of YM-202074 in a Rat Model of Transient Middle Cerebral Artery Occlusion

Outcome Measure Effect of YM-202074 Treatment
Neurological Deficit Significant Improvement
Infarct Volume Significant Reduction

As an antagonist of the mGluR1 receptor, YM-202074 is positioned to modulate the brain's glutamatergic systems. The overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in conditions like stroke. nih.gov By blocking mGluR1, which is involved in excitatory neurotransmission, antagonists like YM-202074 can help to dampen this excessive glutamatergic activity. patsnap.com

The mechanism of neuroprotection by mGluR1 antagonists is thought to involve a reduction in the release of excitatory neurotransmitters. patsnap.com Furthermore, there is evidence to suggest that mGluR1 antagonists can enhance inhibitory GABAergic neurotransmission, which would further contribute to a reduction in neuronal hyperexcitability and protection against excitotoxic damage. mdpi.comnih.gov This modulation of the balance between excitatory and inhibitory signaling is a critical aspect of the neuroprotective effects observed with this class of compounds. mdpi.com The neuroprotective actions of YM-202074 in stroke models are consistent with the expected outcomes of attenuating glutamate-mediated excitotoxicity. patsnap.com

Ym 202074 in Radioligand Development for Molecular Imaging

Radiosynthesis of [11C]YM-202074 as a Positron Emission Tomography (PET) Ligand

The radiosynthesis of [11C]YM-202074 has been achieved through the N-[11C]methylation of its desmethyl precursor using [11C]methyl iodide nih.govresearchgate.netresearchgate.net. This method yielded [11C]YM-202074 with high radiochemical purity, reported to be greater than 98% nih.govresearchgate.netresearchgate.net. The specific activity obtained at the end of synthesis ranged from 27 to 52 GBq/µmol, starting from 19.3-21.5 GBq of [11C]CO2 nih.govresearchgate.netresearchgate.net.

Preclinical Positron Emission Tomography (PET) Imaging Applications

Preclinical evaluations of [11C]YM-202074 have been conducted primarily in rodents, utilizing techniques such as in vitro and ex vivo autoradiography, as well as in vivo PET imaging, to assess its characteristics as a potential mGluR1 imaging agent nih.govresearchgate.netresearchgate.net.

Assessment of Receptor Binding and Distribution in Living Brain

YM-202074 has also been used as a blocking agent in studies with other potential mGluR1 radioligands, such as [11C]ITDM, to assess their specific binding and distribution in the brain nih.govresearchgate.netdntb.gov.ua. In vivo blocking with YM-202074 led to a decrease in [11C]ITDM binding in various brain regions in mice, including the pons, thalamus, striatum, and hippocampus, further supporting its activity as an mGluR1 antagonist researchgate.netnih.gov. The decrease in [11C]ITDM binding ranged from -35.8 ± 8.0 % in the pons to -65.8 ± 3.0 % in the thalamus researchgate.netnih.gov.

Quantitative Analysis of Radioligand-Receptor Interactions (e.g., Volume of Distribution)

Quantitative analysis of radioligand-receptor interactions, such as the estimation of the volume of distribution (VT), is crucial for characterizing a PET ligand patsnap.comcore.ac.uksemanticscholar.org. While the provided search results detail the radiosynthesis and initial evaluation of [11C]YM-202074, explicit VT values for [11C]YM-202074 itself are not clearly presented. However, the concept of VT is discussed in the context of other mGluR1 ligands and kinetic modeling approaches nih.gove-century.ussemanticscholar.org. For instance, studies with [11C]ITMM, another mGluR1 ligand, reported VT values in different brain regions semanticscholar.orgsnmjournals.org.

In studies where YM-202074 was used to block the binding of [11C]ITDM, changes in VT values were observed nih.gov. The VT (IDIF, Uncorr) values during pretreatment with YM-202074 were significantly reduced in several brain regions compared to baseline, indicating displacement of [11C]ITDM by YM-202074 nih.gov. The largest difference in VT was observed in the thalamus, with baseline values of 7.06 ± 0.42 ml/cm³ decreasing to 2.41 ± 0.27 ml/cm³ after YM-202074 administration nih.gov.

Methodological Considerations for Reference Region Identification and Kinetic Modeling in Preclinical PET

Identifying a suitable reference region devoid of specific binding is a critical aspect of kinetic modeling in PET to estimate parameters like binding potential (BPND) nih.govpatsnap.comcore.ac.uksemanticscholar.orgmdpi.com. However, for mGluR1 ligands, including potentially [11C]YM-202074, the identification of a true reference region in the brain has been challenging nih.gove-century.usmdpi.com.

Studies using YM-202074 as a blocking agent for [11C]ITDM have provided evidence against the suitability of common reference regions like the pons nih.gove-century.us. In vivo blocking and displacement studies with YM-202074 demonstrated specific binding of [11C]ITDM in the pons, a region often assumed to have negligible mGluR1 expression nih.gov. This suggests that reference region-based kinetic modeling may not be appropriate for quantifying mGluR1 with ligands like [11C]ITDM in mice, and similar considerations may apply to [11C]YM-202074 nih.gov. Alternative approaches, such as using a metabolite-corrected plasma input function or noninvasive image-derived input function (IDIF), have been explored for quantitative analysis when a suitable reference region is lacking nih.govmdpi.com.

Biological and Therapeutic Implications of Mglur1 Antagonism by Ym 202074

Research on Neuroprotective Mechanisms

Studies have investigated the neuroprotective effects of YM 202074, particularly in conditions involving excitotoxicity and neuronal damage tocris.comnih.gov.

Investigations in Animal Models of Cerebral Ischemia (e.g., Stroke Models)

Preclinical studies have demonstrated that antagonism of mGluR1 can reduce cerebral infarct size and neuronal death in animal models of cerebral ischemia, such as those involving middle cerebral artery occlusion (MCAO) in rats techscience.comtandfonline.com. This compound, specifically, has been shown to reduce infarct size in a dose-dependent manner in rodent MCAO models techscience.com. Neuroprotective effects of this compound have been observed when administered immediately after occlusion and were sustained for up to a week following the onset of ischemia nih.gov. This suggests this compound's potential as a neuroprotective agent for stroke treatment nih.gov. Different animal models, including transient and permanent MCAO, as well as photothrombosis-induced ischemia, have been utilized to study the effects of mGluR1 antagonists tandfonline.comcriver.comnih.govtexaschildrens.orgopenaccessjournals.com. While some studies on mGluR1 knockout mice did not show a difference in infarct size compared to control mice after MCAO, a significant number of studies using selective mGluR1 antagonists, including this compound, have reported neuroprotective effects on ischemic damage in vivo techscience.comtandfonline.comfrontiersin.org.

Data from a study by Kohara et al. (2008) demonstrated the dose-dependent reduction in infarct volume and improvement in neurological deficit in rat stroke models treated with this compound nih.gov.

Treatment Group (IV Infusion)Initial Dose (mg/kg/h for 0.5 h)Follow-up Dose (mg/kg/h for 23.5 h)Infarct Volume Reduction (vs. Vehicle)Neurological Deficit Improvement
This compound102.5SignificantImproved
This compound205SignificantImproved

Note: Data is illustrative based on search result descriptions of dose-dependent effects and significant outcomes nih.gov. Specific numerical data for infarct volume reduction percentage and neurological deficit scores were not available in the provided snippets for direct table creation.

Potential Role in Modulating Excitotoxicity Pathways

Glutamate (B1630785) excitotoxicity is recognized as a primary contributor to acute neuronal death following ischemia nih.govtandfonline.com. Group I mGluRs, including mGluR1, are involved in mediating glutamate release and intracellular calcium signaling, which can exacerbate excitotoxic injury techscience.com. Activation of mGluR1 has been implicated in promoting cell death during the acute phase of cerebral ischemia techscience.com. This compound, as an mGluR1 antagonist, is thought to exert its neuroprotective effects by modulating these excitotoxicity pathways nih.gov. The neuroprotective mechanism of mGluR1 antagonists may involve mediating NMDA receptor inhibition and enhancing the release of GABA, an inhibitory neurotransmitter tandfonline.comnih.govnih.gov. Stimulation of group I mGluRs increases intracellular Ca2+ levels, and calpain, a Ca2+-activated protease, is upregulated after ischemia, contributing to neuronal death tandfonline.com. The neurotoxic effect of mGluR1 is also mediated through calpain activation and stimulation by glutamate-induced Ca2+ entry nih.gov. By blocking mGluR1, this compound may help to mitigate the downstream effects of excessive glutamate signaling and calcium overload plos.org.

Contribution to Understanding mGluR1 Pathophysiology in Neurological Disorders

Research with selective mGluR1 antagonists like this compound contributes to a better understanding of the role of mGluR1 in the pathophysiology of various neurological disorders plos.org. mGluR1 has been linked to conditions such as stroke, epilepsy, Parkinson's disease, Huntington's disease, anxiety, and pain nih.govnih.gov. Studies involving pharmacological inhibition of mGluR1 have provided insights into how dysregulation of this receptor can contribute to neurotoxicity and neurological dysfunction plos.orguzh.ch. For instance, investigations into prion diseases suggest that activation of group I mGluRs, including mGluR1, may be a downstream event of prion replication and contribute to neurotoxicity plos.org. Understanding these mechanisms through the use of selective antagonists like this compound can help elucidate the complex roles of mGluR1 in disease progression.

Strategic Value in Drug Discovery Research for Central Nervous System Disorders

Selective mGluR1 antagonists, such as this compound, hold strategic value in drug discovery research for CNS disorders plos.orgontosight.ai. The development of high-affinity and selective ligands for mGluR1 has been crucial for studying its role in disease and exploring its therapeutic potential nih.gov. This compound is described as a high affinity, selective mGluR1 antagonist that binds to an allosteric site of the receptor tocris.comnih.govmedchemexpress.com. Its selectivity over other mGluR subtypes (mGluR2-7) makes it a valuable tool for isolating the effects mediated specifically by mGluR1 nih.gov. The promising neuroprotective effects observed in preclinical models of stroke highlight the potential of targeting mGluR1 for therapeutic intervention in ischemic injury nih.gov. Furthermore, the involvement of mGluR1 in the pathophysiology of a range of neurological and psychiatric disorders positions mGluR1 antagonists as potential therapeutic candidates for these conditions nih.govnih.govontosight.ai. The ongoing research utilizing compounds like this compound helps to validate mGluR1 as a drug target and informs the development of novel therapies for CNS disorders manuscriptpoint.comwiley.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for YM 202074, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be systematically optimized. For reproducibility, document deviations from literature methods and characterize intermediates via HPLC or NMR .
  • Example Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, DMF, 80°C6595%
2K₂CO₃, EtOH, reflux7898%

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer: Use 1H^1H-/13C^{13}C-NMR for backbone confirmation, mass spectrometry for molecular weight, and X-ray crystallography (if crystalline) for absolute stereochemistry. Compare observed data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

  • Methodological Answer: Standard assays include enzyme inhibition (IC₅₀ determination via fluorescence/quenching), cell viability (MTT assay), and receptor binding (radioligand displacement). Include positive/negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved across independent studies?

  • Methodological Answer: Conduct meta-analyses of published data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal techniques (e.g., CRISPR knockouts for target validation) and apply statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .

Q. What strategies optimize this compound’s selectivity profile to mitigate off-target effects in vivo?

  • Methodological Answer: Employ structure-activity relationship (SAR) studies with analogs modified at key pharmacophores. Use molecular docking to predict binding affinities and in silico toxicity screens (e.g., ProTox-II) to prioritize candidates. Validate selectivity via kinome-wide profiling .

Q. How do solvent polymorphism and crystallization conditions affect this compound’s physicochemical stability?

  • Methodological Answer: Perform accelerated stability studies (40°C/75% RH) on polymorphic forms identified via XRD. Monitor degradation products using LC-MS and correlate with thermodynamic parameters (ΔH, ΔS) from DSC. Optimize formulations using co-solvents or lyophilization .

Q. What computational models best predict this compound’s pharmacokinetic parameters, and how can in vitro-in vivo correlations (IVIVC) be improved?

  • Methodological Answer: Combine physiologically based pharmacokinetic (PBPK) modeling with microsomal clearance data (human/rodent). Validate predictions using cassette dosing in preclinical models. Adjust for species-specific differences in CYP450 metabolism .

Guidelines for Rigorous Research Design

  • Feasibility Testing : Pilot experiments must confirm assay sensitivity and compound solubility before full-scale studies .
  • Ethical Compliance : For studies involving biological samples, include IRB approvals and informed consent documentation .
  • Data Transparency : Deposit raw datasets in repositories (e.g., Zenodo) and cite them in supplementary materials .

Common Pitfalls to Avoid

  • Overgeneralization : Narrow questions like “How does this compound affect cancer?” lack mechanistic specificity. Reframe to target specific pathways (e.g., “this compound’s role in ROS-mediated apoptosis in NSCLC”) .
  • Unvalidated Assumptions : Avoid attributing observed effects solely to primary targets without counter-screens for secondary interactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.